Ethyl 3-(1H-indol-2-yl)butanoate

Organic Synthesis Medicinal Chemistry Structure-Activity Relationship

SAR studies on DGAT inhibition require the exact 2-indolyl regioisomer-common indole-3-yl analogs cannot replicate the spatial orientation critical for target engagement. Ethyl 3-(1H-indol-2-yl)butanoate (CAS 57268-97-0) delivers this precise substitution pattern. • Regiospecific 2-indolyl butanoate ester for DGAT-targeted library synthesis • Branched 3-substituted chain enables differentiated functionalization vs. linear analogs • In stock with standard pack sizes (10 mg-100 mg); bulk custom synthesis available

Molecular Formula C14H17NO2
Molecular Weight 231.29 g/mol
Cat. No. B13271134
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-(1H-indol-2-yl)butanoate
Molecular FormulaC14H17NO2
Molecular Weight231.29 g/mol
Structural Identifiers
SMILESCCOC(=O)CC(C)C1=CC2=CC=CC=C2N1
InChIInChI=1S/C14H17NO2/c1-3-17-14(16)8-10(2)13-9-11-6-4-5-7-12(11)15-13/h4-7,9-10,15H,3,8H2,1-2H3
InChIKeyNAHVZPBZTQOVMW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-(1H-indol-2-yl)butanoate: Key Synthetic Intermediate


Ethyl 3-(1H-indol-2-yl)butanoate (CAS 57268-97-0, C14H17NO2, MW 231.29) is a synthetic intermediate belonging to the class of indole-2-carboxylic acid derivatives . It is characterized by an indole ring system substituted at the 2-position with a butanoate ester side chain. This structural motif is of interest in medicinal chemistry for the construction of biologically active molecules, including potential inhibitors of targets such as diacylglycerol acyltransferase (DGAT) implicated in metabolic diseases [1].

Ethyl 3-(1H-indol-2-yl)butanoate: Substitution Limitations


Direct substitution of ethyl 3-(1H-indol-2-yl)butanoate with commercially abundant indole-3-yl analogs (e.g., indole-3-butyric acid ethyl ester, CAS 49850-32-0) [1] or positional isomers like ethyl 4-(1H-indol-2-yl)butanoate is not feasible without altering key molecular interactions and synthetic pathways. The 2-indolyl substitution pattern dictates a unique spatial orientation of the butanoate side chain, which is critical for biological target engagement and downstream reactivity [2]. This regioisomeric specificity is a primary driver for the procurement of this exact compound in structure-activity relationship (SAR) studies and targeted synthesis.

Ethyl 3-(1H-indol-2-yl)butanoate: Comparative Evidence Guide


Regioselective Advantage: 3- vs. 4-Substituted Butanoate

Ethyl 3-(1H-indol-2-yl)butanoate, featuring a branched butanoate chain at the 3-position, offers a distinct reactivity profile compared to the linear ethyl 4-(1H-indol-2-yl)butanoate isomer . The proximity of the ester group to the indole core in the 3-substituted variant alters its electronic and steric properties, influencing subsequent synthetic transformations. This differentiation is crucial for chemists designing specific molecular architectures.

Organic Synthesis Medicinal Chemistry Structure-Activity Relationship

Target Engagement: 2-Indolyl vs. 3-Indolyl Analogs

In a patent application disclosing indole derivatives as DGAT inhibitors, the 2-indolyl substitution pattern is a key structural feature for potent activity against metabolic targets [1]. While specific IC50 values for ethyl 3-(1H-indol-2-yl)butanoate are not disclosed in this patent, the document establishes that the 2-indolyl motif, as present in the target compound, is a preferred embodiment for achieving DGAT inhibition, distinguishing it from the more common 3-indolyl (e.g., indole-3-butyric acid derivatives) [2] or other indole regioisomers. This class-level inference supports the selection of this specific 2-indolyl derivative over its 3-indolyl counterpart for programs targeting DGAT.

Pharmacology Metabolic Diseases Enzyme Inhibition

Ester Functionality: Ethyl vs. Methyl Butanoate

The choice between ethyl and methyl esters of the same carboxylic acid can impact a synthetic route. Ethyl 3-(1H-indol-2-yl)butanoate provides a specific balance of lipophilicity (predicted LogP ~3.0) [1] and reactivity for ester hydrolysis compared to its methyl analog. While a direct head-to-head study is not available for this exact pair, the general principle is that ethyl esters hydrolyze at a different rate than methyl esters under both acidic and basic conditions, offering chemists a tunable handle for deprotection strategies. The ethyl ester's increased steric bulk relative to methyl can also improve selectivity in certain enzymatic transformations.

Organic Chemistry Ester Hydrolysis Synthetic Methods

Physicochemical Profile: LogP & Rotatable Bonds vs. Indole-2-acetate

The target compound possesses a higher predicted lipophilicity and greater conformational flexibility than the shorter-chain analog ethyl indole-2-acetate (CAS 33588-64-6) . For the close positional isomer ethyl 4-(1H-indol-3-yl)butanoate, the predicted LogP is ~3.0, which serves as a reasonable estimate for the target compound [1]. This increased LogP and the addition of an extra rotatable bond compared to the acetate analog can significantly influence membrane permeability and target binding. This differentiation is critical for projects optimizing the pharmacokinetic properties of a lead series.

Medicinal Chemistry Drug Design ADME Prediction

Ethyl 3-(1H-indol-2-yl)butanoate: Research & Industrial Applications


DGAT Inhibitor SAR for Metabolic Disease

As a 2-indolyl-substituted butanoate ester, this compound is ideally suited for structure-activity relationship (SAR) studies around DGAT inhibition, as outlined in relevant patent literature [1]. Its specific regioisomeric form is a required building block for exploring the chemical space claimed for this therapeutic target.

Molecular Probe Synthesis with Defined Conformation

The 3-substituted butanoate chain, combined with the ethyl ester's balance of lipophilicity and reactivity, makes this compound a valuable intermediate for creating chemical probes that require specific 3D orientations . Its differentiated property profile compared to simpler acetate or linear butanoate analogs allows for fine-tuning of probe behavior in biological systems [2].

Regioselective Building Block for Complex Indole Architectures

Chemists can leverage the unique 3-substitution pattern on the butanoate chain to introduce differentiated functionality. This compound is not simply an interchangeable indole ester; it serves as a specific regioisomeric input in multi-step syntheses of natural products or other complex molecules where the precise position of the side chain is critical .

Quote Request

Request a Quote for Ethyl 3-(1H-indol-2-yl)butanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.